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Executive Summary

8-Hydroxyquinoline citrate (8-HQC) represents a citrate salt formulation of the privileged 8-
hydroxyquinoline scaffold that demonstrates diverse pharmacological activities across multiple therapeutic
domains. This heterocyclic phenol derivative exhibits a primary mechanism of action centered on its metal
chelation properties, enabling disruption of biological processes in pathogens and modulation of cellular
metal homeostasis in human diseases. The compound demonstrates potent antimicrobial activity against
various bacterial and fungal pathogens, neuroprotective effects in neurodegenerative models, and
anticancer potential through multiple pathways. Its citrate formulation enhances solubility while
maintaining the core bioactivity of the 8-hydroxyquinoline structure. This comprehensive technical review
examines the mechanism of action, experimental protocols, and therapeutic applications of 8-
hydroxyquinoline citrate for research and drug development professionals, incorporating recent advances

and methodological considerations for investigating this multifunctional compound.

Chemical Properties and Structural Characteristics

© 2026 Smolecule. All rights reserved. 1/15 Tech Support


https://www.smolecule.com/products/s703134?utm_src=pdf-body
https://www.smolecule.com/products/s703134?utm_src=pdf-interest
https://www.smolecule.com/products/s703134?utm_src=pdf-body
https://www.smolecule.com/products/s703134?utm_src=pdf-body
https://www.smolecule.com/products/s703134?utm_src=pdf-body
https://www.smolecule.com/products/s703134?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

8-Hydroxyquinoline citrate possesses distinct chemical properties that underlie its diverse biological
activities. The compound represents a molecular complex between 8-hydroxyquinoline (8-HQ) and citric
acid, combining the metal-chelating heterocycle with the organic acid to enhance solubility and stability. The
parent 8-hydroxyquinoline molecule is a planar heterocyclic system containing a phenol group adjacent to a
nitrogen-containing pyridine ring, creating an ideal geometry for metal ion coordination [1]. This molecular
arrangement enables the formation of stable chelate complexes with various metal ions, particularly

transition metals like iron, copper, and zinc [2].

The structural characteristics of 8-hydroxyquinoline citrate include:

¢ Molecular formula: C~15~H~15~NO~8~ [3]

¢ Average molecular weight: 337.284 g/mol [3]

¢ Chelating pharmacophore: The 8-hydroxyquinoline component provides the metal-coordinating
moiety with oxygen and nitrogen donor atoms [1]

e Acidic properties: The citrate component contributes carboxylic acid groups that influence
solubility and may participate in additional molecular interactions [3]

¢ Enhanced solubility: Compared to the parent 8-hydroxyquinoline, the citrate salt demonstrates
improved aqueous solubility while maintaining membrane permeability [4]

The metal chelation capacity of 8-hydroxyquinoline citrate follows the Irving-Williams series affinity
trend for bivalent transition metal ions, with the ability to form both 1:1 and 1:2 (metal:ligand) complexes
depending on concentration conditions [2]. This chelation behavior directly enables its primary biological
mechanisms, including antimicrobial activity, modulation of metalloenzyme function, and disruption of

metal-dependent cellular processes.

Table 1: Fundamental Chemical Properties of 8-Hydroxyquinoline Citrate

Property Specification Biological Significance

Molecular C~15~H~15~NO~8~ [3] Determines molecular interactions and
Formula drug-like properties

Molecular 337.284 g/mol [3] Impacts membrane permeability and
Weight biodistribution

Chelating Phenolic oxygen, ring nitrogen [1] Enables metal ion coordination and
Atoms biological activity
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Property Specification Biological Significance

Water Enhanced vs. 8-HQ parent compound Improves formulation options and

Solubility administration routes

Metal Affinity Cu2t > Zn2* > Fe2* (following Irving- Determines specificity for biological targets
Williams) [2] and processes

Mechanisms of Action

Metal Chelation and Antimicrobial Activity

The primary mechanism underlying 8-hydroxyquinoline citrate's biological activity centers on its metal
chelation properties. The compound functions as a broad-spectrum antimicrobial agent through its
capacity to bind essential metal ions required for microbial growth and virulence factor expression [2]. The
molecular coordination involves the phenolic oxygen and heterocyclic nitrogen atoms forming stable five-
membered chelate rings with metal ions, particularly transition metals like copper, zinc, and iron [1]. This
metal sequestration disrupts critical microbial processes including electron transport, enzyme function, and

cellular metabolism [5].

The antimicrobial efficacy of 8-hydroxyquinoline citrate demonstrates both concentration-dependent
and microbe-specific characteristics. Research has shown that the compound effectively inhibits growth of
Escherichia coli and Bacillus cereus but displays variable activity against Erwinia species [5]. This selective
inhibition likely reflects differences in microbial metal homeostasis systems and metabolic requirements.
The citrate moiety enhances the compound's solubility and potentially influences its interaction with

bacterial membranes and penetration into microbial cells [4].

Recent investigations have revealed that 8-hydroxyquinoline derivatives exhibit copper-dependent toxicity
against intracellular pathogens like Mycobacterium tuberculosis [2]. This metal-enhanced cytotoxicity
occurs through redox cycling and generation of reactive oxygen species that damage microbial components.
The compound's ability to synergize with phagosomal copper in macrophages represents a particularly
valuable mechanism for combating intracellular pathogens that exploit the host's metal sequestration

defenses [2].
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Table 2: Antimicrobial Spectrum of 8-Hydroxyquinoline Citrate

Microbial Species

Inhibitory
Concentration

Mechanistic
Considerations

Experimental Evidence

Escherichia coli

Bacillus cereus

Erwinia species

Mycobacterium

tuberculosis

Cryptococcus
neoformans

Effective inhibition

[5]

Effective inhibition

[5]

Variable inhibition [5]

Copper-dependent
killing [2]

Macrophage-
mediated killing [2]

Metal ion deprivation;
Enzyme inhibition

Disruption of spore
formation; Metabolic
interference

Possible differential metal
uptake systems

Redox cycling; ROS
generation

Phagosomal copper
synergism

Neuroprotective Mechanisms

In vitro culture studies
showing growth
suppression

Bacteriostatic and
bactericidal effects
observed

Partial growth inhibition in
nutrient broth

Intracellular pathogen
model in macrophages

Infection model showing
reduced fungal burden

8-Hydroxyquinoline citrate demonstrates significant neuroprotective potential through multiple
mechanisms targeting metal ion dyshomeostasis in neurodegenerative diseases. The compound and its
derivatives function as metal-protein attenuating compounds (MPACs) that can redistribute
miscompartmentalized metal ions in neuronal tissues [1]. In Alzheimer's disease models, 8-hydroxyquinoline
derivatives specifically chelate copper and zinc ions from amyloid-f3 peptides, thereby inhibiting protein
aggregation and associated neurotoxicity [1]. This metal-mediated inhibition of amyloid oligomerization

represents a promising therapeutic approach for protein misfolding disorders.

The molecular mechanism involves the formation of neutral, lipid-soluble complexes with metal ions that
can traverse cellular membranes and potentially redistribute metals from pathological deposits to
physiological pools [1]. Unlike high-affinity chelators that may cause systemic metal depletion, 8-

hydroxyquinoline derivatives exhibit moderate binding affinity that enables metal transfer without
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complete ion sequestration. This property allows for metal shuttle functionality while minimizing

disruption of essential metalloenzyme activities [6].

Advanced derivatives like PBT2 (a second-generation 8-hydroxyquinoline compound) have demonstrated
enhanced blood-brain barrier penetration and improved cognitive function in clinical trials for
Alzheimer's disease [1]. These compounds function not only as metal chelators but also as molecular
chaperones that activate neuroprotective cell signaling pathways through metal ion delivery to specific
intracellular compartments [1]. The dual functionality—preventing metal-mediated protein aggregation
while promoting neuroprotective signaling—represents a significant advance in the therapeutic application

of metal-chelating compounds.

Anti-inflammatory and Immunomodulatory Actions

Recent research has revealed that 8-hydroxyquinoline derivatives possess significant anti-inflammatory
properties through modulation of specific immune signaling pathways. A novel 8-hydroxyquinoline
derivative (NSC84094) was found to specifically inhibit the HMGBI1-mediated caspase-11 signaling
pathway, which plays a critical role in severe inflammatory conditions including sepsis and endotoxemia [7].
This pathway-specific inhibition represents a promising therapeutic strategy for controlling dysregulated

immune responses without causing generalized immunosuppression.

The molecular mechanism involves direct binding to the HMGB1 protein, which alters its secondary
conformation and disrupts its interaction with lipopolysaccharide (LPS) [7]. This interference prevents
HMGBI1 from delivering extracellular LPS into the cytosol of immune cells, thereby inhibiting caspase-11
activation and subsequent pyroptosis—a highly inflammatory form of programmed cell death [7]. The
specificity of this interaction was demonstrated through binding assays and functional studies showing that
the compound protects against LPS-induced lethality in endotoxemia models without completely blocking

other immune functions.
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Inhibits

Click to download full resolution via product page

Diagram 1: 8-Hydroxyquinoline citrate inhibition of the HMGBI-caspase-11 pathway in inflammatory

signaling

Anticancer Mechanisms

The anticancer potential of 8-hydroxyquinoline citrate derives from multiple interconnected mechanisms
that disrupt essential processes in malignant cells. The compound demonstrates selective cytotoxicity against
various cancer cell lines, including breast cancer, leukemic cells, and hepatocellular carcinoma models [6].

The primary oncological mechanisms include histone deacetylase (HDAC) inhibition, induction of
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oxidative stress, and disruption of metal-dependent signaling pathways that promote proliferation and

survival in transformed cells [6].

The metal chelation properties of 8-hydroxyquinoline citrate contribute significantly to its anticancer
effects by disrupting cellular iron and copper metabolism essential for cancer cell growth and DNA synthesis
[1]. Deranged metal homeostasis is increasingly recognized as a cancer risk factor, and 8-hydroxyquinoline
derivatives can exploit this vulnerability through targeted chelation that induces metabolic stress in
malignant cells [1]. Additionally, specific derivatives like NSC3852 function as HDAC inhibitors that

promote cell differentiation and antiproliferative responses in cancer models [6].

The compound also demonstrates reactive oxygen species (ROS) modulation capabilities, with certain
derivatives inducing apoptosis through oxidative stress pathways in cancer cells while potentially protecting
normal cells through antioxidant mechanisms [6]. This differential response between normal and malignant
cells represents a promising therapeutic window. Structure-activity relationship studies have identified that
specific substitutions on the 8-hydroxyquinoline core can enhance anticancer potency and selectivity,

providing opportunities for targeted drug development in oncology applications [6].

Experimental Protocols and Methodologies

Antimicrobial Susceptibility Testing

Standardized protocols for evaluating the antimicrobial efficacy of 8-hydrexyquinoline citrate require
careful consideration of concentration ranges, microbial strains, and growth conditions. The broth
microdilution method provides a reliable approach for determining minimum inhibitory concentrations
(MICs) against bacterial and fungal pathogens [5]. Prepare serial dilutions of 8-hydroxyquinoline citrate in
appropriate growth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) across a
concentration range of 0-300 mg/L, with 100-200 mg/L representing typical active concentrations based on

existing studies [5].

Essential methodological steps:

¢ Inoculate test wells with standardized microbial suspensions (approximately 5 x 10°"5 CFU/mL for
bacteria, 0.5-2.5 x 10"3 CFU/mL for fungi)
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¢ Include appropriate controls: growth control (inoculum without compound), sterility control (media
only), and compound control (compound without inoculum)

¢ Incubate at appropriate temperatures (35+£2°C for most bacteria, 28-30°C for fungi) for 16-20 hours
(bacteria) or 46-50 hours (fungi)

e Determine MIC endpoints as the lowest concentration showing no visible growth

e For minimum bactericidal concentration (MBC) assessments, subculture aliquots from clear wells
onto appropriate agar plates and determine the concentration yielding <0.1% survival of original
inoculum

Special considerations for 8-hydroxyquinoline citrate include potential interactions with media
components, particularly divalent cations that may reduce effective compound concentration through
chelation. Metal-controlled media or defined minimal media may provide more reproducible results for this
metal-chelating compound [5]. Additionally, evaluation under both aerobic and microaerophilic conditions

may reveal oxygen-dependent antimicrobial effects related to redox cycling mechanisms [2].

Metal Chelation Studies

Characterizing the metal chelation properties of 8-hydroxyquinoline citrate is essential for
understanding its mechanism of action and structure-activity relationships. Spectrophotometric titration
provides a straightforward method for determining metal-binding stoichiometry and apparent stability
constants [1]. Prepare a solution of 8-hydroxyquinoline citrate in appropriate buffer (e.g., 10 mM HEPES,
pH 7.4) and record the UV-visible spectrum as baseline. Titrate with increasing concentrations of metal salt

solutions (e.g., CuCl~2~, ZnSO~4~, FeSO~4~) while monitoring changes in absorption spectra.

Data analysis considerations:

e Monitor characteristic spectral shifts: 8-hydroxyquinoline typically shows A~max~ at 240 and 320 nm,
with shifts upon metal coordination

e Apply Job's method of continuous variation to determine binding stoichiometry by preparing solutions
with varying mole fractions of compound and metal while maintaining constant total concentration

e Calculate apparent stability constants using nonlinear regression of absorbance vs. concentration
data assuming appropriate binding models

e Compare affinity across metal ions following the Irving-Williams series (Cu2* > Zn2* > Fe?*) as a
validation of proper methodology [2]

For cellular metal chelation studies, pre-incubate cells with 8-hydroxyquinoline citrate (typical range 1-

100 pM) before challenging with metal salts. Assess intracellular metal levels using atomic absorption
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spectroscopy, fluorescent metal sensors (e.g., Zinpyr-1 for zinc, Phen Green SK for copper), or metal-
sensitive transcription reporters. Complementary techniques including electron paramagnetic resonance
(EPR) spectroscopy and isothermal titration calorimetry (ITC) can provide additional information about

coordination geometry and binding thermodynamics for mechanistic studies [1].

Sepsis and Endotoxemia Models

Experimental models of inflammatory conditions provide critical platforms for evaluating the
immunomodulatory properties of 8-hydroxyquinoline citrate. The lipopolysaccharide (LPS)-induced
endotoxemia model in mice offers a standardized approach for investigating compound effects on caspase-
11-mediated inflammatory signaling [7]. Utilize 8-10 week old mice (C57BL/6 background) with
intraperitoneal administration of LPS (E. coli O111:B4, 20 mg/kg) to induce endotoxemia. Administer 8-

hydroxyquinoline citrate (4 mg/kg) via intraperitoneal injection 30 minutes prior to LPS challenge [7].

Key experimental endpoints:

Survival monitoring for 5 days post-LPS challenge with clinical scoring at least 4 times daily

Serum collection at 16-24 hours for cytokine analysis (IL-1a, IL-1) by ELISA
Tissue collection (lung, liver, kidney) for histological assessment of organ injury

Western blot analysis of caspase-11 activation and GSDMD cleavage in tissue homogenates
Assessment of bacterial load in blood and tissues for infection-related sepsis models

For the cecal ligation and puncture (CLP) model of polymicrobial sepsis, perform 75% cecal ligation
followed by single puncture with an 18-gauge needle [7]. Administer 8-hydroxyquinoline citrate (4 mg/kg)
subcutaneously 1 hour post-surgery with fluid resuscitation. Monitor animals for 7 days with survival
assessment or euthanize at 18-20 hours for tissue and serum analysis. Include appropriate control groups
(sham surgery, vehicle treatment) and consider using caspase-11 deficient mice to confirm mechanism

specificity [7].

In vitro corroboration should accompany in vivo studies using primary mouse peritoneal macrophages
stimulated with LPS + HMGB1 complexes. Pretreat cells with 8-hydroxyquinoline citrate (2.5-10 pM) 1
hour before stimulation and assess pyroptosis by LDH release, IL-1 secretion by ELISA, and GSDMD
cleavage by western blot [7]. These complementary approaches provide comprehensive assessment of the

compound's effects on inflammatory signaling pathways.
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Therapeutic Applications and Clinical Relevance

Approved Clinical Applications

8-Hydroxyquinoline citrate and related derivatives have established clinical applications primarily in
antimicrobial and vaginal health contexts. The compound is approved in various formulations as a biocidal
component in over-the-counter products designed to inhibit abnormal biological growth in the vagina and
restore natural pH [4]. These applications leverage the antiseptic and disinfectant properties of the 8-
hydroxyquinoline scaffold, with the citrate formulation potentially enhancing solubility and local

bioavailability in these indications [4].

Specific clinical formulations include combination products with acetic acid for vaginal pH restoration and
with other antiseptic agents for topical antimicrobial applications [4]. The regulatory status varies by
jurisdiction, with some 8-hydroxyquinoline derivatives receiving approval for human use while others
remain investigational. The compound's established safety profile in topical applications provides a
foundation for potential expansion into systemic indications, particularly for serious infections where the

risk-benefit ratio favors potent antimicrobial activity with metal-chelating mechanisms [4].

Table 3: Clinical Status of 8-Hydroxyquinoline Derivatives

Compound . . .. .
Clinical Status Primary Indication Key Characteristics
Name
Oxyquinoline Approved (various Vaginal health; Topical Available in combination
jurisdictions) [4] antisepsis products with acetic acid
Clioquinol Previously approved; Amoebic dysentery; Crosses blood-brain barrier;
Withdrawn (oral) [1] Neurodegenerative Copper/zinc chelation
(investigational)
PBT2 Phase Il clinical trials  Alzheimer's disease; Improved manufacturing

[1] [6] Huntington disease profile; Enhanced
bioavailability
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Compound . . . .
Clinical Status Primary Indication Key Characteristics
Name
Nitroxoline Approved (some Urinary tract infections 8-HQ derivative with
regions) [2] specific antimicrobial
applications

Investigational and Emerging Applications

Neurodegenerative disorders represent a major area of investigation for 8-hydroxyquinoline citrate
derivatives. Compounds such as PBT2 have advanced to Phase II clinical trials for Alzheimer's disease and
Huntington disease, demonstrating improved cognitive function in preliminary studies [1] [6]. The
therapeutic mechanism in these applications involves redistribution of miscompartmentalized metal ions in
the brain rather than systemic chelation, highlighting the nuanced pharmacological approach enabled by
these compounds [1]. The metal chaperone activity of specific derivatives may promote activation of
neuroprotective signaling pathways while reducing metal-mediated protein aggregation, addressing multiple

aspects of neurodegenerative pathology [6].

Oncological applications of 8-hydroxyquinoline derivatives continue to advance through preclinical
development. The histone deacetylase (HDAC) inhibitory activity of certain derivatives provides a
mechanism for epigenetic modulation in cancer cells, while the metal chelation properties disrupt essential
metabolic processes in malignant cells [6]. The compound's ability to induce oxidative stress selectively in
transformed cells represents a promising therapeutic approach, particularly for cancers with documented
alterations in metal metabolism [1] [6]. Structure-activity relationship studies continue to refine the
selectivity and potency of 8-hydroxyquinoline-based anticancer agents, with several candidates

demonstrating efficacy in xenograft models [6].

Anti-infective development continues to explore new applications for 8-hydroxyquinoline citrate
derivatives, particularly against challenging intracellular pathogens and drug-resistant strains. The metal-
dependent toxicity mechanism offers potential advantages against pathogens that have developed resistance
to conventional antibiotics [2]. The demonstrated efficacy against Mycobacterium tuberculosis in
macrophage models suggests potential application in tuberculosis treatment, possibly in combination with

existing antimycobacterial agents to enhance efficacy and reduce resistance development [2]. Similarly,
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activity against Cryptococcus neoformans in infection models supports further investigation for fungal

infections [2].

Pharmacological Properties and Toxicity
Considerations

Pharmacokinetics and Metabolism

The pharmacokinetic profile of 8-hydroxyquinoline citrate reflects its metal-chelating properties and
moderate lipophilicity. While specific data for the citrate salt formulation is limited, information from related
8-hydroxyquinoline derivatives provides insight into its expected absorption, distribution, metabolism,
and excretion characteristics. The compound demonstrates adequate membrane permeability due to its
moderate log P value and relatively low molecular weight, enabling tissue penetration while maintaining

solubility through the citrate moiety [3].

Metabolic pathways for 8-hydroxyquinoline derivatives involve primarily conjugation reactions, with
approximately 60% of an administered dose excreted as glucuronide conjugates and 23% as sulfate
conjugates in urine [4]. Additional biliary excretion accounts for about 9% of the dose, primarily as
glucuronide conjugates [4]. This extensive conjugation likely reduces systemic exposure to the parent
compound while facilitating elimination. The metal chelation properties may influence distribution and
elimination through formation of complexes with endogenous metal ions, potentially altering tissue

accumulation and clearance patterns compared to non-chelating compounds.

Toxicity and Safety Considerations

The toxicity profile of 8-hydroxyquinoline derivatives has been extensively characterized through both
clinical use and preclinical studies. The most significant historical concern involves neurotoxicity associated
with chronic high-dose administration of clioquinol, which was withdrawn from oral use due to incidents of
subacute myelo-optic neuropathy (SMON) in Japan [1]. Subsequent research indicates this toxicity may
relate to vitamin B~12~ deficiency potentiated by the chelating properties of the compound, which can be

mitigated through vitamin supplementation and appropriate dosing regimens [1].
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Contemporary derivatives like PBT2 have demonstrated improved safety profiles in clinical trials, with no
significant toxicity observed at therapeutic doses [1]. The structure-activity relationship studies suggest
that specific substitutions on the 8-hydroxyquinoline core can enhance the therapeutic index while reducing
potential adverse effects. For research applications, standard laboratory precautions for handling fine
chemicals are recommended, including use of personal protective equipment and adequate ventilation.
Particular caution should be exercised when combining 8-hydroxyquinoline citrate with metal salts or other
chelating agents in experimental systems due to potential complex formation that may alter biological

activity [4].

Conclusion and Future Perspectives

8-Hydroxyquinoline citrate represents a versatile pharmacological agent with multiple mechanisms of
action centered on its metal chelation properties. The compound demonstrates significant potential across
therapeutic areas including infectious diseases, neurodegenerative disorders, inflammatory conditions,
and oncology. The ongoing clinical development of advanced derivatives like PBT2 for Alzheimer's disease
and Huntington disease underscores the continued relevance of this scaffold for addressing challenging

medical conditions.

Future research directions should prioritize structure-activity relationship optimization to enhance
selectivity for specific therapeutic targets while minimizing potential off-target effects. The hybridization
approach combining 8-hydroxyquinoline with other pharmacophores represents a promising strategy for
developing multifunctional agents with enhanced efficacy [6]. Additionally, further exploration of the metal
chaperone activity may reveal new applications in disorders of metal metabolism beyond neurodegenerative
diseases. As resistance to conventional antimicrobials continues to increase, the metal-dependent
antimicrobial mechanism of 8-hydroxyquinoline citrate merits expanded investigation as a potential

alternative approach for difficult-to-treat infections [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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